

# Indatraline side effect profile versus tricyclics

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## Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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## Pharmacological Profile & Side Effect Comparison

The table below summarizes the available information for indatraline and a representative TCA, desipramine.

Feature	Indatraline	Tricyclic Antidepressant (Desipramine)
Primary Mechanism	Potent, non-selective inhibitor of <b>DAT</b> , <b>NET</b> , and <b>SERT</b> [1] [2].	Selective inhibitor of <b>NET</b> (and to a lesser extent, <b>SERT</b> ) [3] [2].

| **Key Quantitative Data (Ki values)** | NET: 5.8 nM SERT: 0.42 nM DAT: 1.7 nM [2] | NET: 7.36 nM (rat) SERT: 163 nM (human cloned) DAT: >10,000 nM [2] | | **Commonly Observed Side Effects** | Data not available for human clinical use. | Dry mouth, constipation, blurred vision, urinary retention, sedation, orthostatic hypotension [3] [4] [5]. | | **Serious Safety Concerns** | Data not available for human clinical use. | Cardiac arrhythmias, seizures, risk in overdose, suicidal ideation in young adults [3] [4]. | | **Therapeutic/Research Applications** | Research chemical for cocaine addiction/substitution; studied for autophagy induction and potential in restenosis [1] [6]. | Approved for depression; also used for anxiety, neuropathic pain, and migraine prevention [3] [4]. | | **Structural Class** | Non-selective monoamine transporter inhibitor (non-tricyclic) [2]. | Tricyclic compound [3]. |

Indatraline is classified as a **non-selective monoamine transporter inhibitor**, blocking dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake with high potency [1] [2]. This distinguishes it from

most TCAs, which primarily target NET and SERT with varying selectivity and have minimal effects on DAT [3] [2].

## Experimental Data on a Novel Indatraline Action

Recent research has identified a novel, non-monoamine related effect of indatraline, providing insight into its potential cellular impacts.

- **Experimental Objective:** To identify novel inducers of autophagy from a clinical drug library and characterize the mechanism and effects of indatraline [1].
- **Key Findings:** Indatraline was identified as a potent inducer of autophagy. It inhibited smooth muscle cell accumulation and demonstrated therapeutic potential for preventing **restenosis** (re-narrowing of blood vessels) in a rat model [1].
- **Conclusion:** This study reveals a new biological activity for indatraline and suggests its potential for "drug repositioning" in autophagy-related diseases like restenosis [1].

## Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, the key methodological steps from the study are outlined below [1]:

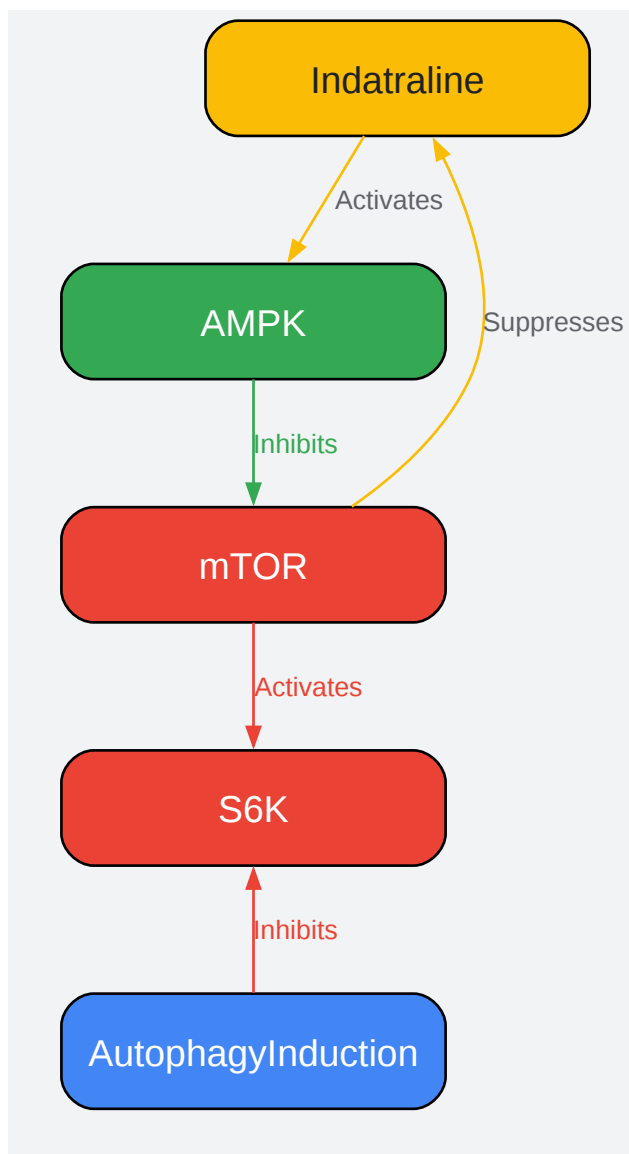
- **Cell-based High-Content Screening (HCS):** A library of 2,386 clinical drugs was screened. Cells were treated with compounds, and autophagy induction was detected and quantified using **LysoTracker Red** staining, a dye that stains acidic vacuoles (like autolysosomes).
- **Validation of Autophagy:**
  - **MDC Staining:** Treated cells were stained with monodansylcadaverine (MDC), another marker for acidic organelles, to confirm initial findings.
  - **EGFP-LC3 Puncta Formation:** A COS-7 cell line stably expressing EGFP-LC3 was used. Upon autophagy induction, LC3-I is lipidated to LC3-II and aggregates on the autophagosome membrane, visible as fluorescent puncta. The number of these puncta was counted.
  - **Transmission Electron Microscopy (TEM):** Used to visually identify the double-membrane structures of autophagosomes in treated cells, providing ultrastructural confirmation.
  - **LC3 Immunoblotting:** Cell lysates were analyzed by Western blot to detect the conversion of the cytoplasmic form LC3-I to the autophagosome-bound form LC3-II.
  - **Functional Flux Assay:** Cells were treated with indatraline both in the presence and absence of a lysosomal inhibitor (E64D). An increase in LC3-II levels with the inhibitor confirms that the

compound increases the complete autophagic flux, rather than just blocking the final degradation step.

- **Mechanism Investigation:** The effects of indatraline on key signaling pathways (**AMPK/mTOR/S6K** and **PI3K/Akt/ERK**) were analyzed via immunoblotting to determine the molecular pathway for autophagy induction.
- **In-vivo Restenosis Model:** A rat model of restenosis was used. The therapeutic potential of indatraline was evaluated by its ability to inhibit smooth muscle cell accumulation following vascular injury.

## Signaling Pathway for Indatraline-Induced Autophagy

The experiments determined that indatraline induces autophagy by suppressing the mTOR/S6 kinase signaling pathway [1]. The following diagram illustrates this mechanism.



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## Implications for Research and Development

The available data, though incomplete for a traditional side-effect comparison, highlights critical considerations for drug development:

- **Mechanism-Driven Side Effect Prediction:** Indatraline's potent inhibition of all three monoamine transporters suggests its side effect profile could be complex. It might combine side effects seen with different drug classes, such as stimulant-like effects (from DAT inhibition) and typical TCA-like effects (from NET/SERT inhibition) [3] [2].

- **The Promise of Drug Repositioning:** The discovery that indatraline induces autophagy and inhibits restenosis in an animal model opens new avenues for therapeutic application beyond its original psychiatric target [1]. This underscores how investigating known compounds can reveal new biological functions.
- **Data Gap:** The lack of a comprehensive human safety profile for indatraline remains the primary obstacle to a full understanding of its risk-benefit ratio compared to established medications like TCAs.

In summary, while indatraline and TCAs both modulate monoamine transporters, indatraline's non-selectivity and its recently discovered effect on autophagy present a unique pharmacological profile. Further targeted research is needed to fully elucidate its clinical side effect picture.

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